4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound used in scientific research for its potential therapeutic applications. This compound is a pyrazole derivative with a trifluoroethoxy methyl group attached to the pyrazole ring. In
Mechanism of Action
The mechanism of action of 4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole exhibits anti-inflammatory and analgesic effects in animal models of pain and inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
There are several future directions for research on 4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. One direction is to further explore its potential therapeutic applications in various diseases, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its mechanism of action in order to optimize its use in therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves the reaction of isobutyl hydrazine with 4-iodo-1-(trifluoroethoxy)butan-2-one. The reaction takes place under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain the pure compound.
Scientific Research Applications
4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-iodo-1-(2-methylpropyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3IN2O/c1-7(2)3-16-4-8(14)9(15-16)5-17-6-10(11,12)13/h4,7H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQECJSYDTUQXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole |
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